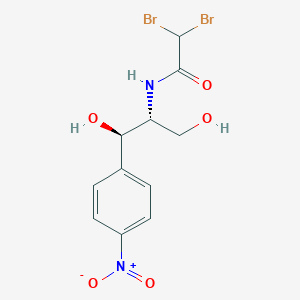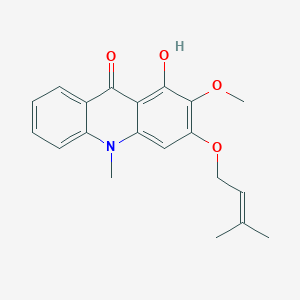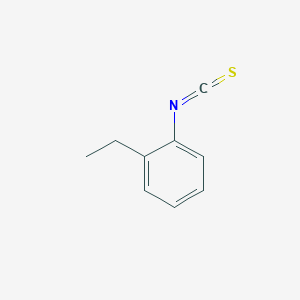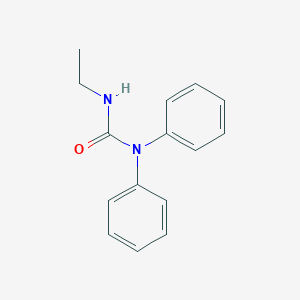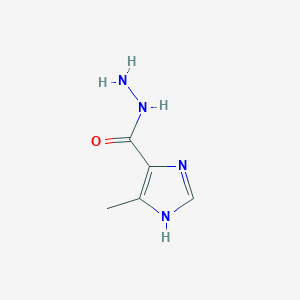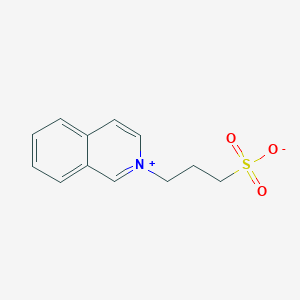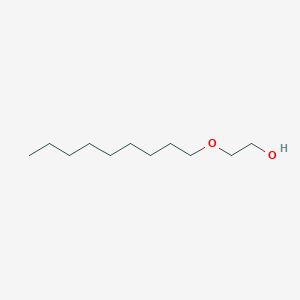
Ethanol, 2-(nonyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(nonyloxy)-, commonly known as nonanol, is a long-chain alcohol with the chemical formula C9H19OH. It is a colorless liquid with a mild, floral odor and is commonly used in the production of perfumes, flavors, and soaps. Nonanol has also been the subject of scientific research due to its potential applications in various fields, including biochemistry and physiology.
Wirkmechanismus
Nonanol is thought to act as a surfactant, disrupting the lipid membranes of cells and altering their properties. It is also thought to interact with specific olfactory receptors in the nose, leading to the perception of its characteristic odor.
Biochemische Und Physiologische Effekte
Nonanol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to disrupt lipid membranes and alter the activity of membrane-bound proteins. In vivo studies have shown that nonanol can elicit a range of physiological responses, including changes in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Nonanol has several advantages as a tool for scientific research. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a well-characterized compound, with a range of established protocols for its use in various experiments. However, nonanol has some limitations as well. Its strong odor can make it difficult to work with, and its effects on biological systems can be variable and difficult to interpret.
Zukünftige Richtungen
There are several potential future directions for research on nonanol. One area of interest is the development of new methods for synthesizing nonanol and related compounds, which could expand its potential applications. Another area of interest is the study of nonanol's effects on lipid membranes and membrane-bound proteins, which could lead to new insights into the structure and function of these important biological components. Finally, the use of nonanol as a tool for studying the olfactory system could provide new insights into the mechanisms of smell and the development of new odorants for use in perfumes and other applications.
Synthesemethoden
Nonanol can be synthesized through the hydroformylation of 1-octene, which involves the reaction of 1-octene with carbon monoxide and hydrogen gas in the presence of a catalyst such as rhodium or cobalt. The resulting product is then hydrogenated to form nonanol.
Wissenschaftliche Forschungsanwendungen
Nonanol has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a surfactant to study the properties of lipid membranes and their interactions with proteins. It has also been used as a solvent in the extraction and purification of proteins and DNA. In physiology, nonanol has been used as a tool to study the olfactory system, as it is a common odorant that activates a specific class of olfactory receptors.
Eigenschaften
CAS-Nummer |
18913-04-7 |
|---|---|
Produktname |
Ethanol, 2-(nonyloxy)- |
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
2-nonoxyethanol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
IVVIWWSNOHDUFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOCCO |
Kanonische SMILES |
CCCCCCCCCOCCO |
Piktogramme |
Corrosive; Irritant |
Synonyme |
2-(nonyloxy)-Ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



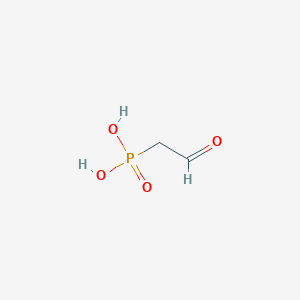



![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)
